9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine
CAS No.: 1231747-17-3
Cat. No.: VC0529250
Molecular Formula: C16H23FN5O6P
Molecular Weight: 431.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1231747-17-3 |
|---|---|
| Molecular Formula | C16H23FN5O6P |
| Molecular Weight | 431.36 g/mol |
| IUPAC Name | 9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine |
| Standard InChI | InChI=1S/C16H23FN5O6P/c1-5-24-13-10-12(20-15(18)21-13)22(7-19-10)14-16(4,17)11-9(26-14)6-25-29(23,28-11)27-8(2)3/h7-9,11,14H,5-6H2,1-4H3,(H2,18,20,21)/t9-,11-,14-,16-,29?/m1/s1 |
| Standard InChI Key | PVRFQJIRERYGTQ-UYISCHNFSA-N |
| Isomeric SMILES | CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@]([C@H]4[C@H](O3)COP(=O)(O4)OC(C)C)(C)F)N |
| SMILES | CCOC1=NC(=NC2=C1N=CN2C3C(C4C(O3)COP(=O)(O4)OC(C)C)(C)F)N |
| Canonical SMILES | CCOC1=NC(=NC2=C1N=CN2C3C(C4C(O3)COP(=O)(O4)OC(C)C)(C)F)N |
| Appearance | Solid powder |
Introduction
The compound 9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d] dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine, also known as PSI-352938, is a novel cyclic phosphonate prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine 5'-monophosphate. It is primarily targeted against the hepatitis C virus (HCV) and exhibits potent antiviral activity, making it a promising candidate for antiviral research .
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps starting from commercially available starting materials. The process may include protection and deprotection steps, nucleophilic substitution, and cyclization reactions. Detailed synthesis protocols are usually found in scientific literature and may vary based on specific conditions and desired yields.
Mechanism of Action
This compound acts as a prodrug that is converted into its active form (5'-triphosphate metabolite) inside cells. It inhibits HCV replication by targeting the viral RNA-dependent RNA polymerase (NS5B), leading to chain termination during RNA synthesis.
Research Applications
-
Antiviral Research: PSI-352938 is crucial for developing new antiviral therapies due to its potent activity against HCV.
-
Medicine: It is studied for its potential as a direct-acting antiviral drug.
-
Chemical Biology: Investigations focus on its mechanism of action and interactions with cellular components.
Comparison with Similar Compounds
While PSI-352938 is unique due to its cyclic phosphonate prodrug form, other HCV nucleotide inhibitors like sofosbuvir and dasabuvir are also notable. These compounds share the goal of inhibiting viral replication but may differ in their specific mechanisms or prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume